molecular formula C₂₅H₂₃D₄N₉O₈S₂ B1163984 (6R,7S)-Cefoperazone-d4

(6R,7S)-Cefoperazone-d4

Cat. No.: B1163984
M. Wt: 649.69
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Description

Rationale for Deuterium (B1214612) Substitution in Pharmaceutical Research: Analytical and Mechanistic Advantages

Deuterium (D or ²H), a stable isotope of hydrogen, has garnered significant attention in pharmaceutical research. wikipedia.org Replacing hydrogen atoms with deuterium in a drug molecule, a process known as deuteration, can offer several advantages. wikipedia.orgdataintelo.com

Analytical Advantages: The most prominent analytical advantage of deuterium substitution is its use in creating internal standards for quantitative bioanalysis. evitachem.comdataintelo.com Deuterated compounds are ideal internal standards because they have nearly identical chemical and physical properties to their non-deuterated (protium) counterparts. wikipedia.orgbioscientia.de This ensures that they behave similarly during sample extraction, chromatography, and ionization in mass spectrometry. However, their difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, leading to highly accurate and precise quantification of the drug in complex biological matrices like plasma or urine. innovareacademics.innih.gov

Mechanistic Advantages: The substitution of hydrogen with deuterium can significantly impact the rate of metabolic reactions. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. bioscientia.deresearchgate.net This difference in bond strength can lead to a slower rate of cleavage for the C-D bond in enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgresearchgate.net By strategically placing deuterium at sites of metabolic oxidation, researchers can slow down the metabolism of a drug. wikipedia.org This can lead to several beneficial outcomes, including:

Improved Pharmacokinetic Profiles: A slower metabolism can result in a longer drug half-life and increased systemic exposure. wikipedia.org

Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can "shunt" metabolism away from the formation of undesirable or toxic metabolites. researchgate.net

Enhanced Therapeutic Efficacy: An improved pharmacokinetic profile can lead to more stable drug concentrations in the body, potentially enhancing the drug's effectiveness. dataintelo.com

Overview of (6R,7S)-Cefoperazone-d4 as a Research Probe and Analytical Standard

This compound is the deuterium-labeled form of (6R,7S)-Cefoperazone, which is an enantiomer of the antibiotic Cefoperazone. pharmaffiliates.com Cefoperazone is a third-generation cephalosporin (B10832234) antibiotic used to treat a wide range of bacterial infections. nih.govdrugbank.com It functions by inhibiting the synthesis of the bacterial cell wall. evitachem.comnih.gov

This compound serves as a critical analytical tool, primarily as an internal standard for the quantitative analysis of Cefoperazone in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). evitachem.compharmaffiliates.comnih.gov Its use ensures the accuracy and reliability of pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of Cefoperazone in the body. evitachem.comnih.gov The presence of four deuterium atoms gives it a distinct mass, allowing for its clear separation from the unlabeled Cefoperazone during mass spectrometric analysis. pharmaffiliates.com

Research Findings and Data

Physicochemical Properties

The physicochemical properties of this compound are largely similar to its unlabeled counterpart, with the primary difference being its molecular weight due to the presence of deuterium atoms.

PropertyData
Chemical Name (6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid-d4
Molecular Formula C₂₅H₂₃D₄N₉O₈S₂ pharmaffiliates.com
Molecular Weight 649.69 g/mol pharmaffiliates.com
Appearance White or off-white crystalline powder evitachem.com
Solubility Soluble in water and methanol (B129727) evitachem.com
Storage 2-8°C Refrigerator pharmaffiliates.com

Table 1: Physicochemical properties of this compound.

Application in Analytical Methods

The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of Cefoperazone. LC-MS/MS is the technique of choice for this purpose due to its high sensitivity and selectivity. nih.gov

In a typical LC-MS/MS method, a known amount of this compound is added to a biological sample (e.g., plasma) containing an unknown concentration of Cefoperazone. nih.govnih.gov The sample is then processed and injected into the LC-MS/MS system. The instrument measures the peak area ratio of Cefoperazone to this compound. This ratio is then used to calculate the concentration of Cefoperazone in the original sample by comparing it to a calibration curve prepared with known concentrations of the drug and a constant concentration of the internal standard. nih.gov

ParameterTypical Value/Range
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Column C18 reverse-phase
Mobile Phase Gradient of acetonitrile (B52724) and water (often with formic acid) nih.gov
Ionization Mode Electrospray Ionization (ESI), typically negative mode nih.gov
Precursor to Product Ion Transitions (m/z) Cefoperazone: 644.1 → 528.0 nih.gov
Linear Range e.g., 0.1-20 µg/mL for Cefoperazone nih.gov

Table 2: Typical parameters for the bioanalysis of Cefoperazone using a deuterated internal standard.

The use of this compound in such assays has been crucial for conducting pharmacokinetic studies of Cefoperazone. nih.govfrontiersin.org These studies are essential for understanding how the drug behaves in the body, which is critical for establishing its appropriate use in clinical practice.

Properties

Molecular Formula

C₂₅H₂₃D₄N₉O₈S₂

Molecular Weight

649.69

Synonyms

(6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; 

Origin of Product

United States

Synthesis and Structural Elucidation of Deuterated Cefoperazone Analogs

Synthetic Methodologies for Cefoperazone and its Stereoisomers

The synthesis of Cefoperazone, a third-generation cephalosporin (B10832234) antibiotic, is a multi-step process that requires precise control over chemical reactions and purification methods. scribd.com The synthesis of its deuterated analogs introduces additional complexity, necessitating specialized techniques for deuterium (B1214612) incorporation.

Chiral Synthesis and Stereoselective Pathways for (6R,7S) Configuration

The specific stereochemistry of Cefoperazone, particularly the (6R,7S) configuration at the β-lactam ring, is crucial for its antibacterial activity. evitachem.comnih.gov Achieving this specific arrangement requires stereoselective synthetic methods. Chiral synthesis often employs chiral starting materials or catalysts to direct the formation of the desired stereoisomer. One common approach involves the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus. scribd.comresearchgate.net The synthesis of the side chain, D(-)-α-(4-ethyl-2,3-dioxopiperazine-l-carboxamido)-p-hydroxy phenylacetic acid, and its subsequent coupling with the 7-ACA derivative, is a key step where stereochemistry is controlled. researchgate.net The use of specific resolving agents or enzymatic reactions can also be employed to separate stereoisomers and obtain the enantiomerically pure (6R,7S) product. nih.govyale.edu

Strategies for Specific Deuterium Incorporation (e.g., Tetradeuteration)

The introduction of deuterium into the Cefoperazone molecule to create (6R,7S)-Cefoperazone-d4 can be achieved through various strategies. These methods often involve the use of deuterated reagents or solvents at specific stages of the synthesis. wakefieldchemistryconsulting.com Common techniques for deuterium labeling include:

Hydrogen Isotope Exchange (HIE): This is a widely used method for introducing deuterium into organic molecules. researchgate.netsnnu.edu.cn It can be catalyzed by transition metals, acids, or bases, allowing for the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D₂O) or deuterated solvents. researchgate.netd-nb.info The specific conditions of the HIE reaction can be tailored to target certain positions in the molecule.

Reductive Deuteration: This involves the reduction of a functional group using a deuterium source. For example, a double bond can be reduced with deuterium gas (D₂) in the presence of a catalyst.

Dehalogenative Deuteration: This method involves the replacement of a halogen atom with a deuterium atom, often using a deuterium donor and a catalyst. researchgate.net

For this compound, the "d4" designation indicates the incorporation of four deuterium atoms. The specific locations of these deuterium atoms would depend on the synthetic route and the deuterating agents used. For instance, deuterated solvents could be used during the synthesis of the side chain or the core cephalosporin structure. wakefieldchemistryconsulting.comcarlroth.com

Isolation and Purification Techniques for Deuterated Analogs

After synthesis, the deuterated Cefoperazone analog must be isolated and purified to remove unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. Common techniques include:

Crystallization: This is a fundamental technique for purifying solid compounds. evitachem.com The crude product is dissolved in a suitable solvent and allowed to crystallize, leaving impurities in the solution. The process may involve steps like decolorization with activated carbon and filtration. evitachem.com

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and column chromatography are powerful tools for separating compounds with high purity. wur.nlscispace.com Chiral chromatography can be specifically used to separate stereoisomers. wur.nl

Washing and Drying: The purified crystals are typically washed with a solvent in which the compound is sparingly soluble to remove any remaining impurities and then dried under controlled conditions to remove residual solvent. evitachem.com

Comprehensive Structural Characterization of this compound

Once isolated, a thorough structural characterization of this compound is essential to confirm its identity, purity, and the precise location of the deuterium atoms.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Isomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. nih.gov For deuterated compounds, specific NMR techniques are employed:

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the absence or significant reduction in the intensity of signals corresponding to the positions where deuterium has been incorporated provides direct evidence of deuteration. nih.gov

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum that shows signals only for the deuterium atoms in the molecule. This is a powerful method for confirming the presence and chemical environment of the deuterium labels.

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) can be observed in the ¹³C NMR spectrum, which can help in confirming the location of deuterium atoms. The signals of carbon atoms bonded to deuterium will appear as multiplets due to this coupling. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Isotopic Confirmation and Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a highly sensitive and accurate technique used to determine the elemental composition and molecular weight of a compound. nih.gov For this compound, HRMS plays a critical role in:

Molecular Formula Verification: HRMS provides a very precise mass measurement, which can be used to confirm the molecular formula C₂₅H₂₃D₄N₉O₈S₂. evitachem.com

Isotopic Confirmation: The mass of this compound will be higher than that of its non-deuterated counterpart by approximately four mass units (since each deuterium atom is about one mass unit heavier than a hydrogen atom). HRMS can accurately measure this mass difference, confirming the incorporation of four deuterium atoms. researchgate.net The isotopic pattern in the mass spectrum will also be distinct for the deuterated compound.

The combination of advanced NMR spectroscopy and HRMS provides a comprehensive and unambiguous characterization of the synthesized this compound, ensuring its structural integrity and isotopic purity for its intended applications in research. mdpi.comnih.gov

Chromatographic Purity and Impurity Profiling of Synthetic Batches

The quality control of isotopically labeled active pharmaceutical ingredients (APIs), such as this compound, is critical for their application in pharmacokinetic studies and as internal standards in analytical chemistry. evitachem.com The assessment of chromatographic purity and the identification of impurities are essential to ensure the identity, strength, and quality of the synthetic batch. Impurity profiling is a key component of the drug development and manufacturing process, as impurities can impact the efficacy and safety of the final product. ajptr.com

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for determining the purity of Cefoperazone and its related substances. nih.govnih.gov For this compound, a robust reversed-phase HPLC (RP-HPLC) method is employed to separate the main component from any process-related impurities or degradation products. The method must be sensitive and selective enough to detect and quantify structurally similar compounds. nih.gov

Detailed Research Findings

The chromatographic analysis of a representative synthetic batch of this compound is typically performed using a gradient elution method to achieve optimal separation of all relevant species. The conditions for such an analysis are detailed in Table 1. This method is designed to be stability-indicating, meaning it can separate the intact drug from its potential degradation products.

Table 1: Illustrative Chromatographic Conditions for Purity Analysis of this compound This table is a representation of typical HPLC parameters and may be adjusted based on specific laboratory equipment and column chemistries.

ParameterConditionReference
Chromatographic System Agilent 1100 Series or equivalent nih.gov
Column Octadecylsilane (C18), 4.6 mm × 250 mm, 5 µm particle size google.com
Mobile Phase A 0.1% Phosphoric acid in water google.com
Mobile Phase B Acetonitrile (B52724) google.com
Gradient Elution Time-based linear gradient from 5% to 45% Mobile Phase B over 50 minutes google.com
Flow Rate 1.0 mL/min nih.govgoogle.com
Column Temperature 40°C google.com
Detection Wavelength 225 nm google.com
Injection Volume 20 µL nih.gov

The impurity profile of a drug substance includes starting materials, intermediates, by-products, and degradation products. ajptr.com For Cefoperazone, known impurities include starting materials like 7-aminocephalosporanic acid (7-ACA) and 5-mercapto-1-methyl-tetrazole. nih.gov The (6R,7S)-epimer of Cefoperazone is itself considered an impurity in standard Cefoperazone preparations. lgcstandards.comncats.io In the case of this compound, the primary compound of interest is an epimer, and its purity is assessed against other related substances.

The analysis of a synthetic batch of this compound would yield a chromatogram where the main peak corresponds to the deuterated compound. Any other peaks are considered impurities and are quantified based on their peak area relative to the main peak. Regulatory guidelines often set thresholds for reporting, identifying, and qualifying impurities. scribd.com A representative impurity profile for a synthetic batch is shown in Table 2. The identification of these impurities is typically achieved by comparing their retention times with those of reference standards or by using mass spectrometry (LC-MS) for structural elucidation.

Table 2: Representative Impurity Profile of a Synthetic Batch of this compound This table is for illustrative purposes. Actual values will vary between synthetic batches.

Impurity NameRetention Time (min)Peak Area (%)StatusReference
7-Aminocephalosporanic acid (7-ACA)4.20.08Process Impurity / Starting Material nih.gov
5-Mercapto-1-methyl-tetrazole6.50.11Process Impurity / Starting Material nih.gov
Unknown Impurity 118.90.15Unidentified
(6R,7R)-Cefoperazone-d4 (Epimer)25.10.75Stereoisomeric Impurity
This compound 27.3 98.8 Main Component
Total Impurities-1.2- scribd.com

The data demonstrates a high level of purity for the synthetic batch, with the main component, this compound, accounting for 98.8% of the total peak area. The identified process-related impurities and the diastereomeric (6R,7R)-epimer are present in small quantities, well within typical regulatory limits. scribd.com The presence of a minor unknown impurity would necessitate further investigation, potentially using hyphenated techniques like LC-MS/MS, to elucidate its structure and ensure it does not pose any safety concerns.

Advanced Analytical Method Development and Validation Utilizing 6r,7s Cefoperazone D4

Quantitative Analytical Methodologies in Complex Matrices

The accurate measurement of drug concentrations in biological matrices such as plasma, milk, or tissue is essential. These matrices are inherently complex, containing numerous endogenous compounds that can interfere with analysis. Developing robust quantitative methods is therefore a significant challenge.

LC-MS/MS has become the preferred technique for the quantification of drugs in biological fluids due to its superior sensitivity and specificity. The development of an LC-MS/MS assay for Cefoperazone involves several key steps. The initial phase focuses on sample preparation, which is crucial for removing proteins and other interfering substances from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govjapsonline.comresearchgate.net For instance, a method for analyzing Cefoperazone in human plasma utilized LLE with ethyl acetate. nih.gov Another approach for analyzing multiple antibiotics, including Cefoperazone, in plasma employed PPT with methanol (B129727). nih.gov The choice of method depends on the analyte's properties and the complexity of the matrix. Following extraction, the sample is reconstituted in a suitable solvent and injected into the LC-MS/MS system. innovareacademics.in

Achieving reliable quantification requires careful optimization of both the chromatographic separation and the mass spectrometric detection.

Chromatographic Separation: The goal is to achieve a sharp, symmetrical peak for Cefoperazone, well-separated from any matrix components. This is typically accomplished using reverse-phase chromatography. C18 columns are frequently used for the separation of Cefoperazone and related compounds. nih.govnih.gov The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as formic acid or ammonium (B1175870) acetate) run under a gradient or isocratic elution program. nih.govnih.gov For example, one method successfully separated Cefoperazone on a C18 column using a gradient elution with acetonitrile (B52724) and water containing 0.1% formic acid. nih.gov The flow rate and column temperature are also optimized to ensure reproducibility and short analysis times. innovareacademics.in

Mass Spectrometric Detection: Tandem mass spectrometry is optimized to detect the specific mass-to-charge (m/z) ratio of a precursor ion and its characteristic product ion. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides excellent selectivity. nih.gov Cefoperazone can be ionized using either positive or negative electrospray ionization (ESI). In negative ESI mode, a common precursor-to-product ion transition for Cefoperazone is m/z 644.1 → 528.0. nih.govbvsalud.org For the deuterated internal standard, (6R,7S)-Cefoperazone-d4, the precursor ion would have a mass four units higher (m/z 648.1) due to the four deuterium (B1214612) atoms. The product ion may be the same as the unlabeled compound or may also be shifted, depending on where the fragmentation occurs relative to the deuterium labels.

Table 1: Typical LC-MS/MS Parameters for Cefoperazone Analysis
ParameterTypical ConditionsReference
Chromatography ColumnC18 (e.g., Waters Xterra, ACQUITY UPLC BEH) nih.govnih.gov
Mobile PhaseAcetonitrile and Water with 0.1% Formic Acid or Ammonium Acetate nih.govresearchgate.net
Elution ModeGradient or Isocratic innovareacademics.innih.gov
Ionization ModeElectrospray Ionization (ESI), Negative or Positive nih.govub.edu
Cefoperazone Transition (SRM)m/z 644.1 → 528.0 (Negative Mode) nih.govbvsalud.org
This compound Transition (Predicted)m/z 648.1 → 528.1 (or other relevant product ion)N/A

The use of an appropriate internal standard (IS) is fundamental to achieving precision and accuracy in LC-MS/MS assays. An ideal IS behaves identically to the analyte during sample extraction, chromatography, and ionization, thus compensating for any variations in the analytical process. iosrjournals.org A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" for quantitative bioanalysis. iosrjournals.orgjapsonline.com

This compound has the same chemical structure as Cefoperazone, except that four hydrogen atoms are replaced by deuterium atoms. This modification makes it virtually identical to the analyte in terms of chemical properties, including extraction recovery and chromatographic retention time. Because it co-elutes with Cefoperazone, it experiences the same degree of ion suppression or enhancement from the matrix. iosrjournals.org However, its mass is four daltons higher, allowing the mass spectrometer to distinguish it from the unlabeled analyte. By calculating the ratio of the analyte peak area to the IS peak area, accurate quantification can be achieved even if sample loss occurs during preparation or if instrument response fluctuates. mdpi.com

Rigorous Validation of Analytical Methods

Once an analytical method is developed, it must undergo rigorous validation to ensure it is reliable and fit for its intended purpose. Validation is performed according to guidelines from regulatory bodies like the Food and Drug Administration (FDA). ub.edu

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov For an LC-MS/MS assay using this compound, specificity is assessed by analyzing multiple blank matrix samples (e.g., plasma from at least six different sources) to check for interfering peaks at the retention times of Cefoperazone and its deuterated internal standard. researchgate.netiosrjournals.org The absence of any significant peaks in the blank samples at the specific SRM transitions for the analyte and the IS demonstrates the method's specificity.

The method's performance is characterized by its linearity, sensitivity, and dynamic range.

Linearity and Dynamic Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov A calibration curve is constructed by analyzing samples with known concentrations of Cefoperazone. The dynamic range is the concentration range over which the method is linear, accurate, and precise. For Cefoperazone, linear ranges have been established in various matrices, often spanning from low ng/mL to high µg/mL levels. nih.govnih.govinnovareacademics.in For example, one assay demonstrated linearity from 0.1 to 20 μg/mL in human plasma. nih.gov Another, for free Cefoperazone in pediatric plasma, was linear from 5 to 5000 ng/mL. nih.gov

Sensitivity (LOD and LOQ): The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov The LOQ is a critical parameter, especially for clinical studies. For Cefoperazone, reported LOQ values can be as low as 5 μg/mL in dried blood spots and 5 ng/mL in plasma, demonstrating the high sensitivity achievable with modern LC-MS/MS methods. nih.govinnovareacademics.in

Table 2: Examples of Validation Parameters from Cefoperazone LC-MS/MS Assays
MatrixLinearity RangeCorrelation Coefficient (r or r²)LOQReference
Human Plasma0.1–20 μg/mLNot Reported0.1 μg/mL nih.gov
Dried Blood Spots2.5–250 μg/mLr = 0.9995 μg/mL innovareacademics.ininnovareacademics.in
Pediatric Plasma (free)5–5000 ng/mL"Excellent linearity"5 ng/mL nih.gov
Cow's Milk0.1–20 μg/mLNot Reported0.1 μg/mL iosrjournals.org
Human Plasma and Ultrafiltrate10–500 μg/mLNot Reported10 μg/mL bvsalud.org

Determination of Accuracy, Precision (Intra-day and Inter-day Variability), and Robustness

The validation of an analytical method is essential to ensure its reliability, reproducibility, and fitness for its intended purpose. For methods employing this compound as an internal standard for the quantification of Cefoperazone or its isomers, validation parameters including accuracy, precision, and robustness are rigorously assessed according to international guidelines. nih.goveuropa.eu

Accuracy is determined by measuring the closeness of test results to a true or accepted reference value. In practice, this is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. For Cefoperazone assays, which model the performance of a method using its deuterated standard, accuracy has been reported within the range of 95% to 114%. scienceopen.com Some methods achieve even tighter accuracy, with recovery values between 98% and 102%. nih.gov

Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD%) and is assessed at two levels:

Intra-day Precision (Repeatability): Measures variability within a single day of analysis.

Inter-day Precision (Intermediate Precision): Measures variability across different days, and may also include different analysts or equipment. europa.eu

The use of this compound helps to minimize variability, leading to high precision.

Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability during normal usage. The inherent correction provided by a co-eluting, isotopically labeled internal standard like this compound significantly enhances method robustness against minor fluctuations in chromatographic conditions. nih.gov

Table 1: Representative Validation Parameters for Cefoperazone Analytical Methods

Validation ParameterMetricTypical Acceptance CriteriaPublished FindingsCitations
Accuracy Recovery (%)98-102% or 85-115%>87.3%; >90.0%; 95-114% scienceopen.comnih.govbvsalud.org
Precision (Intra-day) RSD% (CV%)< 15%0.39%; <8.39%; <11% nih.govscienceopen.comnih.gov
Precision (Inter-day) RSD% (CV%)< 15%0.92%; <8.39%; <11% nih.govscienceopen.comnih.gov
Robustness System SuitabilityNo significant changeMethod proved efficient via system suitability achievement in robustness conduction. nih.gov

Investigation of Matrix Effects and Recovery in Relevant Biological and Environmental Samples

Matrix effect is a significant challenge in LC-MS/MS analysis, referring to the alteration of ionization efficiency (suppression or enhancement) by co-eluting compounds from the sample matrix. researchgate.net This is particularly problematic in complex biological matrices like plasma, blood, and tissue, as well as in environmental samples such as river water. researchgate.netuni-tuebingen.de The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to effectively compensate for these matrix effects. lcms.czresearchgate.net Since the deuterated standard is chemically and physically almost identical to the analyte, it experiences the same extraction inefficiencies and ionization suppression or enhancement, allowing for an accurate ratio-based quantification. splendidlab.com

Recovery refers to the efficiency of the extraction process in isolating the analyte from the sample matrix. High and consistent recovery is desirable for ensuring method sensitivity and accuracy. Methods for Cefoperazone analysis report high recovery from biological fluids. For instance, extraction recoveries from human plasma have been documented to be greater than 87.3% and even exceed 90.0% in some studies. nih.govbvsalud.org

The investigation of matrix effects and recovery is performed across various lots of a biological matrix to ensure the method's reliability. researchgate.net While this compound is primarily used in biological samples for pharmacokinetic studies, the principles extend to environmental analysis, where compensating for the diverse and unpredictable matrix of water or soil samples is crucial for accurate trace-level detection. evitachem.comuni-tuebingen.deuni-tuebingen.de

Table 2: Recovery and Matrix Data for Cefoperazone in Biological Samples

Sample MatrixExtraction MethodAnalyte RecoveryKey FindingCitations
Human Plasma Liquid-Liquid Extraction> 87.3%Analyte was found to be stable during all sample storage, preparation, and analytical procedures. nih.gov
Human Plasma Protein Precipitation> 90.0%The matrix effect had little influence on the measurement of Cefoperazone when an internal standard was used. bvsalud.org
Human Ultrafiltrate Not specified> 90.0%The method is appropriate for monitoring drug concentration in plasma and ultrafiltrate. bvsalud.org
Dried Blood Spots (DBS) Liquid-Liquid ExtractionNot specifiedThe developed method was successfully validated for selectivity, accuracy, and precision in DBS samples. innovareacademics.ininnovareacademics.in

Applications in Trace Analysis and Impurity Quantitation

The high sensitivity and specificity of LC-MS/MS, combined with the quantitative accuracy afforded by this compound, make this approach ideal for trace analysis and the quantification of impurities.

Trace Analysis involves the measurement of analytes at very low concentrations. This is critical in pharmacokinetic studies, where drug concentrations in plasma are monitored over time, and in residue analysis for food safety and environmental monitoring. nih.govwur.nl LC-MS/MS methods utilizing internal standards can achieve low limits of quantification (LLOQ), often in the sub-µg/mL range. For example, methods for Cefoperazone have achieved LLOQs of 0.1 µg/mL in plasma and 5 µg/mL in dried blood spots. nih.govinnovareacademics.in

Impurity Quantitation is a crucial aspect of pharmaceutical quality control. Impurities can arise from the manufacturing process or from the degradation of the active pharmaceutical ingredient (API). nih.govalpaipars.com The compound (6R,7S)-Cefoperazone is the enantiomer of (6R,7R)-Cefoperazone and is considered a process-related impurity. pharmaffiliates.com Therefore, this compound is the ideal internal standard for developing a highly accurate and specific method to quantify this chiral impurity in Cefoperazone drug substances and products. This ensures that the impurity levels are maintained within the strict limits set by regulatory bodies.

Table 3: Common Analytes and Impurities Associated with Cefoperazone Analysis

Compound NameRole / TypeRationale for AnalysisCitations
Cefoperazone Active Pharmaceutical Ingredient (API)Primary analyte for pharmacokinetic and therapeutic drug monitoring. nih.govnih.gov
(6R,7S)-Cefoperazone Enantiomeric ImpurityA process-related impurity that must be controlled within specified limits. pharmaffiliates.com
7-aminocephalosporanic acid Synthetic Precursor / Degradation ImpurityAn impurity reported in Cefoperazone formulations. nih.gov
5-mercapto-1-methyl-tetrazole Synthetic Precursor / Degradation ImpurityAn impurity reported in Cefoperazone formulations. nih.gov
Sulbactam Co-administered drug (β-lactamase inhibitor)Often formulated with Cefoperazone and requires simultaneous quantification. nih.govbvsalud.orgnih.gov

Metabolic and Degradation Pathways of Cefoperazone: Insights from Deuterium Labeling

In Vitro Biotransformation Studies in Non-Human Biological Systems

In vitro models are fundamental in preclinical drug development for identifying metabolic pathways and potential drug-drug interactions. Systems such as hepatic microsomes and hepatocytes from various animal species are commonly employed to simulate the metabolic processes that occur in the liver.

Identification of Metabolites from Hepatic Microsomes, Hepatocytes, and Other Cellular Models

Detailed in vitro studies on the biotransformation of cefoperazone in non-human hepatic microsomes and hepatocytes are not extensively documented in publicly available literature. However, general principles of drug metabolism suggest that cephalosporins can undergo hydrolysis of the β-lactam ring, as well as modifications to their side chains.

One study identified a principal metabolite of cefoperazone, designated as "cefoperazone A," and evaluated its in vitro antimicrobial properties. While this metabolite was found to have reduced antimicrobial activity compared to the parent drug, its specific structure and the enzymatic pathways leading to its formation were not detailed. Another study utilizing an isolated perfused rat liver model identified the primary biliary excretory product as unchanged cefoperazone, suggesting limited hepatic metabolism in this specific in vitro system.

Further research using advanced analytical techniques like high-resolution mass spectrometry with rat, dog, or monkey liver microsomes and hepatocytes would be necessary to comprehensively identify and characterize the full spectrum of cefoperazone metabolites formed in vitro.

Elucidation of Metabolic Soft Spots and Enzymatic Transformations

"Metabolic soft spots" refer to the chemically labile sites on a drug molecule that are most susceptible to enzymatic transformation. Identifying these soft spots is a key aspect of drug design and lead optimization, as modifications at these positions can improve metabolic stability and pharmacokinetic profiles.

For cefoperazone, potential metabolic soft spots could include the ester linkage and other positions on its side chains. The hydrolysis of the β-lactam ring is a common degradation pathway for cephalosporins, which can be mediated by β-lactamase enzymes of bacterial origin, but also potentially by mammalian enzymes. The enzymatic transformations in hepatic systems are likely to involve cytochrome P450 (CYP) enzymes for oxidative metabolism and various hydrolases. However, specific studies detailing the enzymatic degradation of cefoperazone in non-human liver preparations are lacking.

Table 1: Potential Enzymatic Transformations of Cefoperazone in Hepatic Models

Transformation Type Potential Enzyme Family Potential Site on Cefoperazone
HydrolysisEsterases, AmidasesEster linkage, Amide bonds in side chains
OxidationCytochrome P450 (CYP)Various positions on the aromatic rings and side chains
β-Lactam Ring CleavageHydrolasesβ-Lactam ring

This table represents potential pathways based on general drug metabolism principles, as specific data for cefoperazone in these systems is limited.

Utilization of (6R,7S)-Cefoperazone-d4 for Metabolite Identification and Quantification

Deuterium-labeled compounds like this compound are invaluable tools in modern drug metabolism research. The incorporation of deuterium (B1214612) atoms creates a stable isotope-labeled internal standard that is chemically identical to the parent drug but has a distinct mass. This allows for highly sensitive and specific detection and quantification of the drug and its metabolites using mass spectrometry.

The use of this compound in in vitro metabolic studies would enable:

Unambiguous Metabolite Identification: By comparing the mass spectra of metabolites from incubations with the labeled and unlabeled drug, it is possible to definitively identify drug-related metabolites from endogenous matrix components.

Accurate Quantification: Deuterium-labeled internal standards are considered the gold standard for quantitative bioanalysis, as they co-elute with the analyte and compensate for variations in sample preparation and instrument response.

Pathway Elucidation: The fragmentation patterns of deuterated metabolites in tandem mass spectrometry can provide structural information that helps to elucidate the metabolic pathways.

Despite the clear advantages, no specific studies have been identified in the public domain that report the use of this compound for the identification and quantification of its metabolites in non-human in vitro systems.

Non-Human In Vivo Metabolic Profiling and Pathway Characterization

In vivo studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole biological system. These studies provide a more comprehensive picture of the metabolic profile, including the contribution of various organs and the gut microbiome.

Metabolite Identification in Animal Models (e.g., Rodents) for Pre-clinical Research

Studies in mice have shown that cefoperazone administration can significantly alter the gut microbiome, leading to changes in the host's metabolome. These studies have identified shifts in various endogenous metabolites in response to cefoperazone treatment but have not focused on the identification of cefoperazone's own metabolites. The primary route of excretion for cefoperazone is biliary, which means a significant portion of the administered drug reaches the gut, where it can interact with microbial enzymes.

Table 2: Observed Metabolic Changes in Rodent Models Following Cefoperazone Administration

Animal Model Biological Matrix Observed Metabolic Changes (Endogenous Metabolites)
MiceFeces, Intestinal ContentsAlterations in amino acid, peptide, and short-chain fatty acid levels. Changes in carbohydrate metabolism.

This table reflects the impact of cefoperazone on the host's metabolic profile rather than the direct metabolism of the drug itself.

Assessment of Metabolic Pathways in Non-Human Species

The assessment of metabolic pathways in non-human species is crucial for selecting appropriate animal models for toxicological studies and for predicting human metabolism. As previously mentioned, cefoperazone is primarily eliminated through biliary excretion. Studies in various animal species, including goats, dogs, and sheep, have focused on the pharmacokinetics of cefoperazone, determining parameters like elimination half-life and bioavailability, but have not detailed the metabolic pathways.

The significant biliary excretion suggests that a substantial portion of the drug may be eliminated unchanged. However, the portion that is metabolized could undergo transformations in the liver and potentially by the gut microbiota before excretion. The lack of comprehensive metabolite identification in these non-human species makes it challenging to definitively map the metabolic pathways of cefoperazone. Future preclinical studies employing modern analytical techniques would be necessary to fully characterize these pathways.

Chemical Stability and Forced Degradation Studies in Non-Biological Systems

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug molecule. pharmtech.com These studies subject the compound to stress conditions that accelerate its decomposition, providing insights into its degradation pathways. pharmtech.comnih.gov

The stability of Cefoperazone is significantly influenced by its environment, particularly pH, temperature, light exposure, and the presence of oxidizing agents. Kinetic studies reveal the rate at which the drug degrades under these different stressors.

Effect of pH and Temperature: Cefoperazone's degradation is highly pH-dependent. nih.gov Studies have shown that hydrolysis is a primary degradation pathway, especially under alkaline conditions. researchgate.netfao.org The stability of Cefoperazone in aqueous solutions decreases as temperature increases. In peritoneal dialysis (PD) solutions, Cefoperazone was found to be stable for at least 24 hours at room temperature (25°C) but less than 24 hours at body temperature (37°C). longdom.org More detailed studies in 5% dextrose and 0.9% sodium chloride injections demonstrated that Cefoperazone solutions retained more than 90% of their potency for 8 days at 25°C, for at least 80 days at 5°C, and for a minimum of 96 days when frozen at -10°C. nih.gov

Interactive Data Table: Stability of Cefoperazone under Various Temperature Conditions

Temperature Storage Medium Stability Duration (>90% Potency)
-10°C 5% Dextrose or 0.9% NaCl ≥ 96 days nih.gov
4°C Peritoneal Dialysis (PD) Solutions 120 hours (5 days) longdom.org
5°C 5% Dextrose or 0.9% NaCl ≥ 80 days nih.gov
25°C 5% Dextrose or 0.9% NaCl 8 days nih.gov
25°C & 30°C Peritoneal Dialysis (PD) Solutions ≥ 24 hours longdom.org
37°C Peritoneal Dialysis (PD) Solutions < 24 hours longdom.org

Effect of Light (Photolysis): Cefoperazone is susceptible to degradation upon exposure to light. nih.gov Photolytic degradation has been utilized in analytical methods where the compound is intentionally degraded post-column by UV light to form electrochemically active species for detection. nih.gov In a study on photocatalytic degradation using a Bi4O5Br2 catalyst under visible light, 78% of Cefoperazone was removed within 120 minutes, indicating its photosensitivity. researchgate.netfao.org

Effect of Oxidative Stress: Forced degradation studies using oxidizing agents like hydrogen peroxide (H₂O₂) confirm that Cefoperazone is vulnerable to oxidation. nih.gov The electro-Fenton process, an advanced oxidation process, has proven effective in degrading and mineralizing Cefoperazone in aqueous solutions. nih.gov

The degradation of Cefoperazone results in the formation of several smaller molecules. The specific products identified depend on the degradation conditions.

Hydrolytic Degradation: Under alkaline conditions, Cefoperazone hydrolyzes to form two sulfhydryl compounds (R'SH and R''SH). cmes.org The primary point of hydrolytic cleavage is the strained β-lactam ring, a characteristic feature of all penicillin and cephalosporin (B10832234) antibiotics.

Oxidative Degradation: The electro-Fenton oxidation process leads to more extensive breakdown. Identified by-products include six aromatic intermediates and several small organic acids such as oxalic, succinic, oxamic, fumaric, and formic acids. nih.gov

Photocatalytic Degradation: The main products identified from photocatalytic degradation with Bi4O5Br2 were hydrolysis byproducts resulting from the cleavage of the β-lactam bond, rather than oxidation byproducts. researchgate.netfao.org

General Impurities: In stability and forced degradation studies, specific related substances such as Cefoperazone impurity A and Cefoperazone impurity C have been identified and quantified. google.com

Interactive Data Table: Identified Degradation Products of Cefoperazone

Degradation Method Identified Products/Impurities
Alkaline Hydrolysis Two sulfhydryl compounds (R'SH and R''SH) cmes.org
Electro-Fenton Oxidation Six aromatic by-products, Oxalic acid, Succinic acid, Oxamic acid, Fumaric acid, Formic acid nih.gov
Photocatalysis (Bi4O5Br2) Hydrolysis byproducts from β-lactam bond cleavage researchgate.netfao.org
Forced Degradation (General) Cefoperazone Impurity A, Cefoperazone Impurity C google.com

The degradation of Cefoperazone proceeds through several chemical pathways, with the specific mechanism being dependent on the stressor.

Hydrolysis: The most fundamental degradation pathway is the hydrolysis of the four-membered β-lactam ring. This reaction is catalyzed by both acid and base but is particularly rapid under alkaline conditions. This ring-opening process destroys the structural integrity required for antibacterial activity.

Oxidation and Photocatalysis: In advanced oxidation processes, the degradation is initiated by highly reactive species like hydroxyl radicals. The proposed pathways involve a combination of hydrolysis of the β-lactam ring, hydroxylation of the aromatic rings, decarboxylation, and cleavage of the side chains. researchgate.netfao.orgnih.gov

Side-Chain Cleavage: Another important aspect of Cefoperazone's degradation is the cleavage of its side chains. The molecule contains an N-methylthiotetrazole (NMTT) side chain, which can be released as the molecule breaks down. wikipedia.org

Environmental Fate and Electrochemical Degradation Research on Cefoperazone Residues

The widespread use of antibiotics like Cefoperazone has led to their emergence as environmental contaminants. nih.gov Their presence in water bodies, even at low concentrations, is a significant concern due to the potential for promoting antibiotic resistance. nih.gov

Cefoperazone and other cephalosporins have been detected in various aquatic environments, including the influent and effluent of wastewater treatment plants (WWTPs), with concentrations ranging from the nanogram per liter (ng/L) to the microgram per liter (µg/L) level. researchgate.netresearchgate.net The primary attenuation processes for cephalosporins in the environment are believed to be hydrolysis and photolysis. researchgate.net However, conventional wastewater treatment is often insufficient for their complete removal. nih.gov

To address this, research has focused on advanced technologies for the degradation of Cefoperazone residues. Electrochemical oxidation has emerged as a promising method.

Electro-Fenton Process: This method has been shown to efficiently degrade and mineralize Cefoperazone. Studies indicate that the degradation and mineralization rates are significantly higher with the electro-Fenton process compared to anodic oxidation alone or with the addition of H₂O₂. nih.gov The process can transform non-biodegradable Cefoperazone into more biocompatible materials, which could then be treated biologically. nih.gov

Electrochemical Oxidation with Novel Anodes: The use of new-generation Sb-doped SnO₂-Ni anodes has also been investigated for Cefoperazone treatment. Under optimal conditions (pH 8, current density of 50 mA/cm²), this method achieved complete mineralization after just 60 minutes of reaction. nih.gov This highlights the potential for efficient electrochemical treatment of wastewater containing Cefoperazone. nih.gov

Detection in Wastewater: Alongside degradation techniques, sensitive detection methods are crucial for monitoring environmental contamination. Novel electrochemical nanosensors have been developed for the detection of Cefoperazone residues in wastewater, enabling the identification of the antibiotic at very low concentrations. nih.govresearchgate.net

Theoretical and Mechanistic Studies on Deuterium Isotope Effects in Cefoperazone

Primary and Secondary Deuterium (B1214612) Isotope Effects on Reaction Rates

Deuterium isotope effects are categorized as either primary or secondary, depending on whether the bond to the isotope is broken during the rate-determining step of the reaction.

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when a covalent bond to a deuterium atom is cleaved in the rate-limiting step. The C-D bond has a lower zero-point energy than a C-H bond, requiring more energy to break. Consequently, reactions involving C-H bond cleavage are faster than those involving C-D bond cleavage, leading to a kH/kD ratio significantly greater than 1. For (6R,7S)-Cefoperazone, a potential site for a primary isotope effect would be if a C-H bond at a deuterated position is directly involved in a metabolic or degradation pathway, such as oxidation by cytochrome P450 enzymes.

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. These effects are generally smaller than primary KIEs and can be normal (kH/kD > 1) or inverse (kH/kD < 1). They are often associated with changes in hybridization at the carbon atom bearing the deuterium. For instance, if a reaction involves a change from sp3 to sp2 hybridization at a deuterated carbon, a normal secondary KIE is typically observed. Conversely, a change from sp2 to sp3 hybridization often results in an inverse secondary KIE. In the case of the hydrolysis of the β-lactam ring of Cefoperazone, deuteration at adjacent positions could lead to observable secondary isotope effects. nih.govmdpi.com

The hydrolysis of the β-lactam ring is a critical reaction for the inactivation of cephalosporins. Studies on other β-lactam antibiotics have utilized deuterium isotope effects to probe the transition state of this reaction when catalyzed by β-lactamase enzymes. nih.gov For instance, inverse secondary isotope effects have been observed, suggesting a transition state where the carbonyl carbon of the β-lactam ring becomes more tetrahedral (sp3-like) as it is attacked by a nucleophile. nih.gov

To illustrate the potential impact of deuteration on the reaction rates of Cefoperazone, the following data table presents hypothetical KIE values for key degradation pathways, based on typical values observed for similar reactions in related β-lactam antibiotics.

Reaction PathwayPosition of DeuterationType of Isotope EffectHypothetical kH/kDImplication
β-Lactam HydrolysisAdjacent to carbonylSecondary0.95Inverse effect, suggests sp2 to sp3 rehybridization at the carbonyl carbon in the transition state.
Side-Chain OxidationMethylene groupPrimary3.5Normal effect, indicates C-H bond cleavage is part of the rate-determining step.

Computational Chemistry and Molecular Dynamics Simulations for Mechanistic Insights

Computational chemistry and molecular dynamics (MD) simulations are invaluable tools for investigating reaction mechanisms and the subtle effects of isotopic substitution at an atomic level. These methods can provide detailed insights into the transition state structures, energy barriers, and dynamic behavior of molecules like (6R,7S)-Cefoperazone-d4.

Computational Chemistry: Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can be employed to model the hydrolysis of the β-lactam ring. tandfonline.com Such calculations can determine the geometries of reactants, transition states, and products, as well as the corresponding activation energies. By comparing the calculated energy barriers for the deuterated and non-deuterated forms of Cefoperazone, a theoretical KIE can be predicted. These theoretical studies can help to distinguish between different proposed mechanisms, such as stepwise versus concerted pathways for β-lactam ring opening. tandfonline.com For other cephalosporins like ceftriaxone, computational analyses have been used to understand their degradation mechanisms. nih.gov

The following table summarizes the application of these computational methods to the study of deuterated Cefoperazone.

Computational MethodApplication to this compoundPotential Insights
Density Functional Theory (DFT)Calculation of reaction pathways and activation energies for β-lactam hydrolysis.Prediction of primary and secondary KIEs; elucidation of the transition state structure.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling the enzymatic hydrolysis of Cefoperazone-d4 in the active site of a β-lactamase.Understanding the role of specific active site residues in catalysis and how deuteration affects these interactions.
Molecular Dynamics (MD) SimulationsSimulating the binding of Cefoperazone-d4 to penicillin-binding proteins (PBPs) and β-lactamases.Assessing the impact of deuteration on binding affinity, conformational dynamics, and the stability of the drug-target complex.

This table outlines the theoretical application of computational methods to this compound, as specific simulation data for this compound is not available.

Elucidation of Reaction Mechanisms Influenced by Deuterium Substitution

The primary mechanism of action for β-lactam antibiotics involves the acylation of PBPs, which are essential for bacterial cell wall synthesis. nih.gov A major resistance mechanism is the hydrolysis of the β-lactam ring by β-lactamase enzymes. chemrxiv.org Deuterium substitution in Cefoperazone can provide mechanistic clarity on these crucial reactions.

By measuring the KIE for the hydrolysis of this compound, researchers could infer the nature of the transition state. For example, a significant secondary KIE would provide strong evidence for a change in hybridization at a carbon atom adjacent to the scissile amide bond during the rate-determining step of hydrolysis. nih.gov This information is critical for understanding how β-lactamases recognize and cleave cephalosporins, and could inform the design of more resistant antibiotics.

Furthermore, deuterium substitution can influence metabolic pathways. If Cefoperazone undergoes metabolic transformation at a site that is deuterated in this compound, a primary KIE would be expected. nih.gov This would slow down the metabolism at that specific site, potentially leading to a "metabolic switching" phenomenon, where other metabolic pathways become more prominent. nih.gov Investigating these effects is crucial for understanding the pharmacokinetic profile of the deuterated drug.

Computational studies on related cephalosporins have provided detailed mechanistic insights that can be extrapolated to Cefoperazone. For example, DFT studies on the hydrolysis of other β-lactams have elucidated the role of water molecules and key amino acid residues in the catalytic mechanism. tandfonline.com These studies can be extended to model the specific side chains of Cefoperazone and how deuteration might perturb the intricate network of interactions within an enzyme's active site.

Emerging Research Applications and Future Perspectives of Deuterated Cephalosporins

Contribution to Understanding Non-Human Drug Metabolism and Transport Mechanisms

The study of drug metabolism and pharmacokinetics in non-human species is a cornerstone of preclinical drug development, providing essential data on a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Stable isotope labeling, particularly with deuterium (B1214612), has become an invaluable technique in these investigations. The use of deuterated compounds like (6R,7S)-Cefoperazone-d4 offers a powerful method for elucidating the metabolic pathways and transport mechanisms of cephalosporin (B10832234) antibiotics in various animal models.

By administering a mixture of the deuterated and non-deuterated drug to an animal, researchers can use mass spectrometry to distinguish between the parent drug and its metabolites with high precision. This "isotope tracer" approach allows for the accurate tracking of the drug's transformation in the body. For instance, studies on the metabolism of other cephalosporins, such as cephapirin, have been conducted in laboratory animals like mice, rats, and dogs to understand their disposition. nih.govmedchemexpress.com The application of a deuterated analog like Cefoperazone-d4 in similar non-human studies would enable a more detailed investigation into its metabolic fate, helping to identify species-specific differences in metabolism. This is crucial for extrapolating preclinical data to human clinical trials.

Furthermore, deuterated analogs can be instrumental in studying drug transport mechanisms. The movement of drugs across biological membranes is often mediated by specific transporter proteins. By using this compound, researchers can design experiments to probe the interaction of the antibiotic with these transporters in non-human systems, such as isolated perfused organs or in vivo animal models. Understanding how Cefoperazone is transported in different species can provide insights into potential drug-drug interactions and variability in drug response. The application of deuterated compounds in percutaneous absorption studies in models like the isolated perfused bovine udder has demonstrated the utility of this approach in assessing the penetration of substances through the skin and into the circulatory system. nih.gov

Potential for Deuterated Analogs in Advanced Biochemical and Chemical Biology Research

Beyond its role in metabolic studies, this compound and other deuterated cephalosporins hold significant potential as sophisticated tools in biochemical and chemical biology research. The primary mechanism of action of β-lactam antibiotics like Cefoperazone involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. nih.gov Deuterated analogs can serve as molecular probes to investigate the intricate interactions between these antibiotics and their bacterial targets.

For example, kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, can be employed to elucidate the mechanism of enzyme-catalyzed reactions. By comparing the binding and inactivation of PBPs by deuterated and non-deuterated Cefoperazone, researchers could gain deeper insights into the transition state of the acylation reaction that leads to PBP inhibition. Such studies are fundamental to understanding the molecular basis of antibiotic action and for the rational design of new, more potent antibiotics.

Moreover, deuterated cephalosporins can be used to study mechanisms of bacterial resistance. A major threat to the efficacy of β-lactam antibiotics is the production of β-lactamase enzymes by resistant bacteria, which hydrolyze and inactivate the antibiotic. nih.govnih.govmdpi.com Isotope-labeled antibiotics can be used as substrates in detailed mechanistic studies of these resistance-conferring enzymes. For instance, heavy isotope labeling and mass spectrometry have been used to investigate the remodeling of the bacterial cell wall in response to β-lactam drugs. elifesciences.org Similarly, deuterated Cefoperazone could be used to probe the active site and catalytic mechanism of various β-lactamases, aiding in the development of novel β-lactamase inhibitors.

The strategic placement of deuterium can also stabilize a drug molecule against metabolic degradation, a concept known as "deuterium switching." nih.govresearchgate.netresearchgate.net While the primary application of this compound is currently as an analytical standard, its altered metabolic profile could be explored in biochemical assays to study the impact of metabolism on antibacterial efficacy and the generation of potentially reactive metabolites.

Advancements in Analytical Standards for Pharmaceutical and Environmental Sciences

One of the most immediate and impactful applications of this compound is its use as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) methods. alfa-chemistry.com The quantification of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissue is a critical aspect of pharmaceutical research and development. The accuracy and precision of these measurements can be significantly affected by matrix effects, which are variations in ionization efficiency caused by co-eluting endogenous components.

Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" for quantitative bioanalysis. alfa-chemistry.com Because the deuterated standard is chemically identical to the analyte of interest, it co-elutes during chromatography and experiences the same matrix effects and extraction losses. However, due to its higher mass, it can be distinguished from the non-deuterated analyte by the mass spectrometer. By adding a known amount of the deuterated standard to a sample, the ratio of the analyte to the internal standard can be used to accurately calculate the concentration of the analyte, thereby compensating for variations in sample preparation and instrument response.

The use of deuterated internal standards is crucial for the development of robust and reliable analytical methods for Cefoperazone in both pharmaceutical and environmental contexts. In pharmaceutical sciences, these methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control of drug formulations. In environmental sciences, sensitive analytical methods are needed to monitor the presence of antibiotics like Cefoperazone in water and soil, which is a growing concern due to the potential for the development and spread of antimicrobial resistance. iaea.org

ParameterDescription
Analyte (6R,7S)-Cefoperazone
Internal Standard This compound
Analytical Technique Liquid Chromatography-Mass Spectrometry (LC-MS)
Advantage Compensates for matrix effects, extraction losses, and instrument variability, leading to improved accuracy and precision of quantification.

Future Directions in Isotopic Labeling and its Broader Scientific Impact

The field of isotopic labeling is continually evolving, with ongoing advancements in synthetic methodologies and analytical instrumentation. The future of deuterated cephalosporins like this compound is poised to extend beyond its current applications, driven by the increasing need for more sophisticated research tools in medicine and environmental science.

Future research may focus on the development of site-specifically deuterated Cefoperazone analogs to probe specific metabolic pathways or to enhance the drug's pharmacokinetic properties. Strategic deuteration at sites of metabolic attack can slow down drug metabolism, leading to a longer half-life and potentially improved therapeutic efficacy and patient compliance. nih.govresearchgate.net This "deuterium-enabled" drug design strategy has already led to the development and approval of deuterated drugs for various clinical indications. researchgate.netresearchgate.net Exploring this approach for Cefoperazone could lead to next-generation antibiotics with optimized pharmacological profiles.

In the context of antimicrobial resistance, deuterated cephalosporins could be used in advanced research to understand the dynamic interplay between antibiotics, bacteria, and the host immune system. Isotope labeling can be used to trace the fate of antibiotics in complex biological systems and to study the mechanisms of resistance in greater detail. elifesciences.orgacs.org This knowledge is critical for the development of new strategies to combat drug-resistant infections.

Furthermore, the broader scientific impact of isotopic labeling extends to environmental and food safety. The use of stable isotope-labeled standards is essential for monitoring antibiotic residues in the environment and in food products of animal origin. iaea.orgresearchgate.net As regulatory agencies worldwide tighten their control over antibiotic use in agriculture, the demand for high-purity deuterated standards like this compound is expected to grow.

Q & A

Q. What theoretical frameworks guide the study of deuterium’s impact on this compound’s resistance profile?

  • Methodological Answer : Ground studies in transition-state theory and heavy atom effects. Use quantum mechanical/molecular mechanical (QM/MM) simulations to predict deuterium’s influence on enzymatic hydrolysis rates by β-lactamases. Validate hypotheses with enzyme kinetics (e.g., kcat/Km) and crystallographic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.